1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride
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Description
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.6. The purity is usually 95.
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Mechanism of Action
Target of Action
The primary targets of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, as well as the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation . This inhibition prevents the activation of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cell proliferation and migration, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective inhibition of target enzymes and receptors.
Properties
CAS No. |
2648945-19-9 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.